molecular formula C18H22N4O5S2 B2535252 Ethyl 2-(2-(2-(1,1-dioxidotetrahydrothiophen-3-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamido)thiazol-4-yl)acetate CAS No. 1105231-80-8

Ethyl 2-(2-(2-(1,1-dioxidotetrahydrothiophen-3-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamido)thiazol-4-yl)acetate

Cat. No. B2535252
CAS RN: 1105231-80-8
M. Wt: 438.52
InChI Key: RBISRJAGNSCFTH-UHFFFAOYSA-N
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Description

Ethyl 2-(2-(2-(1,1-dioxidotetrahydrothiophen-3-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamido)thiazol-4-yl)acetate is a useful research compound. Its molecular formula is C18H22N4O5S2 and its molecular weight is 438.52. The purity is usually 95%.
BenchChem offers high-quality Ethyl 2-(2-(2-(1,1-dioxidotetrahydrothiophen-3-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamido)thiazol-4-yl)acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 2-(2-(2-(1,1-dioxidotetrahydrothiophen-3-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamido)thiazol-4-yl)acetate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Heterocyclic Synthesis

Studies in the field of heterocyclic chemistry have demonstrated the versatility of compounds similar to Ethyl 2-(2-(2-(1,1-dioxidotetrahydrothiophen-3-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamido)thiazol-4-yl)acetate in synthesizing a variety of polyfunctionally substituted pyran, pyridine, and pyridazine derivatives. These derivatives are created through reactions with active methylene reagents, showcasing the compound's reactivity and its potential applications in creating novel heterocyclic compounds with possible biological activities (Mohareb et al., 2004).

Antimicrobial Activity

Research on structurally related compounds, such as those involving ethyl 2-(1H-pyrazol-1-yl)acetate derivatives, has been conducted to evaluate their antimicrobial properties. These studies have led to the synthesis of new compounds that exhibit significant antibacterial activity against common pathogenic bacteria, indicating the potential for similar compounds to be developed into antibacterial agents (Asif et al., 2021).

Biological Activity Exploration

Further investigations into related heterocyclic compounds have identified their potential in biological applications. For instance, the synthesis of 5-(pyrazol-1-yl)-1,2,3-thiadiazoles and their subsequent study for biological activity suggests a methodological approach to discovering new substrates that could be significant in pharmacological research (Vysokova et al., 2017).

Antioxidant Properties

The exploration of antioxidant properties in compounds containing 1,1-dioxido groups, such as found in walnut kernels, highlights the broader research interest in identifying compounds with significant antioxidant activities. This research direction could be relevant for studying the antioxidant potential of similar complex compounds (Zhang et al., 2009).

properties

IUPAC Name

ethyl 2-[2-[[2-(1,1-dioxothiolan-3-yl)-5,6-dihydro-4H-cyclopenta[c]pyrazole-3-carbonyl]amino]-1,3-thiazol-4-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O5S2/c1-2-27-15(23)8-11-9-28-18(19-11)20-17(24)16-13-4-3-5-14(13)21-22(16)12-6-7-29(25,26)10-12/h9,12H,2-8,10H2,1H3,(H,19,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBISRJAGNSCFTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CSC(=N1)NC(=O)C2=C3CCCC3=NN2C4CCS(=O)(=O)C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-(2-(2-(1,1-dioxidotetrahydrothiophen-3-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamido)thiazol-4-yl)acetate

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